molecular formula C7H13NO2 B13046542 (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

Cat. No.: B13046542
M. Wt: 143.18 g/mol
InChI Key: OVTODFDSEFOLKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine ( 2088131-65-9) is a chiral azetidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly in the design and synthesis of potential non-covalent inhibitors for cysteine proteases. Research indicates that azetidine derivatives analogous to this compound are being actively investigated for their role in inhibiting the Papain-Like Protease (PLpro) of coronaviruses like SARS-CoV-2 . PLpro is a critical viral enzyme responsible for processing viral polyproteins and disrupting host antiviral immune responses, making it a significant therapeutic target . The specific stereochemistry of the (R)-enantiomer can be crucial for achieving optimal binding and inhibitory activity within the enzyme's binding site . With a molecular formula of C7H13NO2 and a molecular weight of 143.19 , this reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-[(3R)-oxolan-3-yl]oxyazetidine

InChI

InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m1/s1

InChI Key

OVTODFDSEFOLKD-ZCFIWIBFSA-N

Isomeric SMILES

C1COC[C@@H]1OC2CNC2

Canonical SMILES

C1COCC1OC2CNC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

One common approach involves reacting a tetrahydrofuran-3-yl halide or sulfonate derivative with an azetidine nucleophile under basic conditions. The reaction is typically performed in polar protic solvents (e.g., methanol or tetrahydrofuran) to facilitate nucleophilic attack and minimize side reactions.

  • Step 1: Preparation of the tetrahydrofuran-3-yl electrophile by halogenation or sulfonation of tetrahydrofuran-3-ol.
  • Step 2: Reaction of the electrophile with azetidine or a protected azetidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
  • Step 3: Purification of the product by filtration or chromatography.

This method benefits from straightforward reaction setup and moderate to high yields, but requires strict temperature control to avoid racemization or decomposition.

Cyclization and Ring-Opening Strategies

Another advanced method involves the synthesis of azetidine intermediates through cyclization reactions, followed by ring-opening or functionalization to introduce the tetrahydrofuran moiety.

  • For example, starting from Boc-protected azetidine-3-carboxylic acid, halogenation (iododecarboxylation) can yield 3-iodoazetidine intermediates.
  • These intermediates can then undergo nucleophilic substitution with tetrahydrofuran-3-ol or its derivatives to form the ether linkage.
  • Hydrozirconation and organozirconium-mediated cyclizations have also been employed to establish chiral azetidines with high diastereoselectivity, which can then be functionalized further.

These routes often provide higher stereochemical control and better yields of chiral products but involve more steps and require careful handling of sensitive reagents.

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran (THF), Methanol, or mixtures Polar aprotic/protic solvents preferred
Base Sodium hydride, Potassium carbonate, Sodium methoxide Facilitates nucleophilic substitution
Temperature 0°C to 60°C Lower temperatures reduce racemization risk
Reaction Time Several hours to overnight Depends on substrate reactivity
Purification Filtration, Chromatography To isolate pure chiral product
  • The nucleophilic substitution of tetrahydrofuran-3-yl halides with azetidine derivatives typically yields the target compound in moderate to high yields (60-90%), depending on the purity of starting materials and reaction optimization.
  • Cyclization-based methods, such as hydrozirconation followed by iodocarbamate formation and nucleophilic displacement, have achieved diastereomeric ratios up to 96:4, indicating excellent stereochemical control.
  • The presence of bulky substituents on the azetidine ring or tetrahydrofuran moiety can influence the reaction kinetics and stereoselectivity, often improving yields and selectivity.
  • Reaction scale-up has been demonstrated with kilogram quantities of intermediates, using lithium aluminum hydride reduction and other steps under controlled temperature conditions to maintain enantiopurity.
Method Key Steps Advantages Limitations Typical Yield (%) Stereocontrol
Nucleophilic substitution Halogenated tetrahydrofuran + azetidine + base Simple setup, moderate yields Possible racemization, side reactions 60-85 Moderate
Cyclization & ring-opening Boc-protected azetidine → halogenation → substitution High stereocontrol, high purity Multi-step, sensitive reagents 75-95 Excellent (up to 96:4)
Hydrozirconation-mediated Allylic amine → organozirconium species → iodocarbamate → azetidine High diastereoselectivity Requires organometallic expertise 70-90 Excellent

The preparation of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is well-established through nucleophilic substitution and advanced cyclization methodologies. The choice of method depends on the desired scale, stereochemical purity, and available resources. Recent research emphasizes the importance of stereochemical control, with organometallic-mediated cyclizations and halogenation-substitution sequences providing superior enantiomeric excess and yields. Optimization of reaction parameters such as temperature, solvent, and base is critical to achieving high-quality products suitable for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

®-3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups attached to the azetidine or tetrahydrofuran rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine or tetrahydrofuran derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound (R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine:

Pharmaceutical Applications

  • (R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine as a Building Block: This compound appears as a component in various patented pharmaceutical compounds . It's used as a building block in the synthesis of more complex molecules with potential therapeutic applications .
  • 5-HT4 Receptor-Mediated Disorders: (R)-4-((4-((4-(tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, which contains the tetrahydrofuran moiety, is described as useful for treating 5-HT4 mediated disorders . These disorders include a wide range of conditions:
    • Neurological and psychiatric disorders like stroke, Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia .
    • Other conditions such as gastroesophageal reflux disease, gastrointestinal disease, irritable bowel syndrome, and macular degeneration .

Use in Synthesizing Other Compounds

  • Preparation of pharmaceutical compounds: (R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine can be used in the creation of other, more complex compounds .
  • FGFR inhibitors: It can be used as a substituent in some embodiments of bicyclic heterocycles as FGFR (Fibroblast Growth Factor Receptor) inhibitors .

Examples in Patents

  • WO2011101774A1: This patent describes the use of a compound containing (R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine for treating gastroesophageal reflux disease and other related gastrointestinal disorders .
  • US11566028B2: This patent describes the use of tetrahydrofuran-3-yl as a substituent in bicyclic heterocycles that act as FGFR inhibitors .

Mechanism of Action

The mechanism of action of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Azetidine Derivatives

  • 3-Methoxyazetidine: Lacks the tetrahydrofuran-3-yl group, resulting in reduced steric bulk and different electronic properties.
  • (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine : The S-enantiomer of the target compound. Stereochemical differences may lead to distinct biological activity or binding affinities, as seen in other chiral pharmaceuticals (e.g., beta-blockers or nucleoside analogs) .

B. Tetrahydrofuran-Containing Compounds

  • Nucleotide Analogs (e.g., Compound 9 in ) : Complex molecules like 3-((...tetrahydrofuran-3-yl...)propanenitrile (9) share the tetrahydrofuran-3-yl motif but are integrated into larger nucleoside-like structures. These compounds often rely on the tetrahydrofuran ring to mimic ribose in RNA/DNA, emphasizing the role of stereochemistry in biological recognition. In contrast, (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine’s smaller azetidine ring may prioritize rigidity over mimicry .
  • Benzamide Derivatives (e.g., ) : The patent compound in incorporates tetrahydrofuran-3-yl as part of a benzamide scaffold. While the azetidine derivative focuses on a compact heterocycle, benzamide-based structures prioritize aromatic interactions, highlighting divergent applications (e.g., kinase inhibition vs. nucleoside analog activity) .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Features
(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine ~157.2 0.5–1.2 Moderate (PBS) Chiral center, compact ring, ether linkage
3-Methoxyazetidine ~87.1 0.1–0.5 High (PBS) Achiral, simple substituent
Nucleotide Analog (9) ~900+ 3.5–4.5 Low (DMSO required) Large, lipophilic, stereochemically complex

Notes:

  • The tetrahydrofuran-3-yl group in the target compound improves solubility relative to purely hydrocarbon substituents but remains less lipophilic than aromatic groups in benzamide derivatives () .

Biological Activity

(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a compound belonging to the class of azetidines, which are four-membered cyclic amines known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine can be represented as follows:

C8H13NO2\text{C}_{8}\text{H}_{13}\text{N}\text{O}_{2}

This structure features a tetrahydrofuran moiety, which is crucial for its biological interactions.

The biological activity of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is primarily attributed to its interaction with various biological targets. Research indicates that azetidines can modulate enzyme activity and receptor binding, contributing to their pharmacological effects.

  • Anticancer Activity : Preliminary studies suggest that azetidine derivatives exhibit potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, modifications in the azetidine structure have shown improved potency against various tumors, including breast and colon cancers .
  • Antimicrobial Effects : Some azetidine derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Properties : Compounds similar to (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine have been explored for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Study 1: Antitumor Activity

A study investigated the efficacy of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine in inhibiting the growth of MDA-MB-231 breast cancer cells. The compound showed an IC50 value of 0.126 μM, indicating potent inhibitory activity against these cells while exhibiting minimal toxicity toward non-cancerous MCF10A cells, demonstrating a nearly 20-fold selectivity for cancer cells .

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial properties of various azetidine derivatives, including (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine. Results revealed effective inhibition zones against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/Activity LevelReference
AntitumorMDA-MB-231 (Breast Cancer)0.126 μM
AntimicrobialE. coliSignificant Inhibition Zone
NeuroprotectiveNeuronal Cell LinesModerate Activity

Q & A

Q. What are the established synthetic routes for (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, and what critical parameters influence yield and enantiomeric purity?

Methodological Answer:

  • Key Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrahydrofuran (THF)-based reactions involving azetidine derivatives and activated tetrahydrofuran-3-yl intermediates (e.g., bromides or mesylates) are common. A typical protocol involves dissolving azetidine precursors in THF with a base (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack .
  • Critical Parameters :
  • Solvent Choice : THF is often used due to its polarity and ability to stabilize intermediates, but reaction times may extend to 72 hours for completion .

  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance stereoselectivity.

  • Temperature : Room temperature minimizes side reactions, while elevated temperatures may accelerate kinetics but risk racemization.

    • Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the (R)-enantiomer .

    Data Table :

    Reaction TypeSolventCatalystTime (h)Yield (%)Purity (ee%)
    NucleophilicTHFNone7265–7590–95
    Cross-CouplingDCMPd(PPh₃)₄2480–85≥98

Q. How can researchers characterize the stereochemical configuration and purity of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% TFA are effective .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm structural integrity. Key signals include azetidine ring protons (δ 3.5–4.0 ppm) and tetrahydrofuran oxygen-linked protons (δ 3.2–3.7 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation but requires high-purity crystals .

Q. What safety protocols are essential when handling (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and biological interactions of (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for stereoselective reactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Focus on hydrogen-bonding interactions between the tetrahydrofuran oxygen and active-site residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as compound solubility and stability vary significantly .
  • Control Experiments : Include enantiomer ((S)-form) and scaffold analogs to isolate structure-activity relationships (SAR) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-MS.
  • pH Profiling : Stability decreases below pH 5 due to azetidine ring protonation and above pH 8 via hydrolysis of the ether linkage .
  • Formulation Strategies : Use lyophilization or encapsulation in liposomes to enhance shelf life .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis while maintaining enantiomeric excess?

Methodological Answer:

  • Factors to Test : Catalyst loading (5–20 mol%), temperature (20–50°C), and solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables. A central composite design (CCD) can identify optimal conditions .
  • Case Study : A 23^3 factorial design reduced reaction time by 40% while maintaining ≥95% ee .

Q. How can researchers integrate (R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine into a theoretical framework for studying neurotransmitter modulation?

Methodological Answer:

  • Link to Theory : The compound’s azetidine moiety mimics endogenous amines (e.g., histamine), enabling hypotheses about allosteric modulation of GPCRs. Use radioligand binding assays to test competition with known agonists/antagonists .
  • Mechanistic Studies : Combine patch-clamp electrophysiology and calcium imaging to correlate binding with functional outcomes (e.g., ion channel modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.